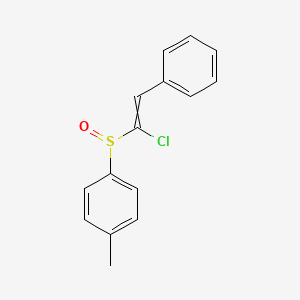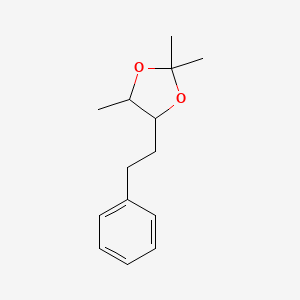![molecular formula C13H19N2O6PS B14231082 6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid CAS No. 503086-97-3](/img/structure/B14231082.png)
6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid is an organic compound that belongs to the class of phosphorothioates This compound is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to a sulfur atom, and a hexanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid typically involves the following steps:
Formation of the Phosphorothioate Group: The phosphorothioate group can be introduced by reacting a suitable phosphorus compound with a sulfur source. For example, a dialkyl phosphite can be reacted with sulfur to form a dialkyl phosphorothioate.
Attachment of the 4-Nitrophenoxy Group: The 4-nitrophenoxy group can be introduced by reacting the phosphorothioate intermediate with 4-nitrophenol under suitable conditions, such as in the presence of a base.
Formation of the Hexanoic Acid Moiety: The hexanoic acid moiety can be introduced by reacting the intermediate with a suitable hexanoic acid derivative, such as hexanoyl chloride, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for yield and purity, and may involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium boroh
Propriétés
Numéro CAS |
503086-97-3 |
|---|---|
Formule moléculaire |
C13H19N2O6PS |
Poids moléculaire |
362.34 g/mol |
Nom IUPAC |
6-[[methoxy-(4-nitrophenoxy)phosphinothioyl]amino]hexanoic acid |
InChI |
InChI=1S/C13H19N2O6PS/c1-20-22(23,14-10-4-2-3-5-13(16)17)21-12-8-6-11(7-9-12)15(18)19/h6-9H,2-5,10H2,1H3,(H,14,23)(H,16,17) |
Clé InChI |
KZLVOFUKFGBQHC-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(NCCCCCC(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)
![1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-](/img/structure/B14231008.png)

![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)
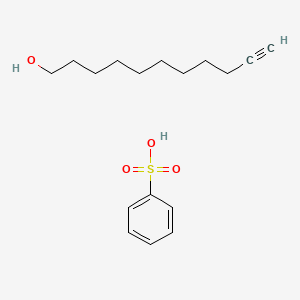
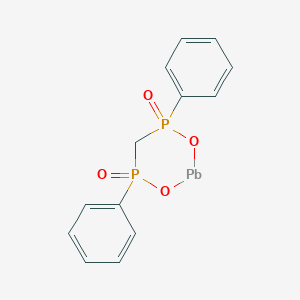
![3,5-Dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol](/img/structure/B14231037.png)
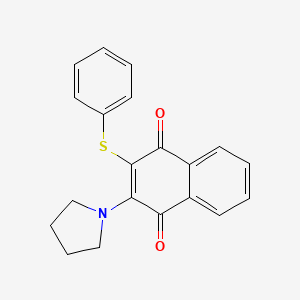
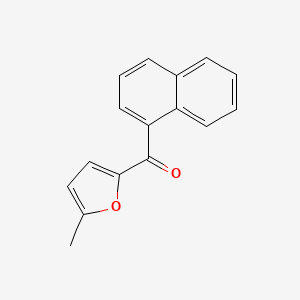
![1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane](/img/structure/B14231071.png)
![[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde](/img/structure/B14231072.png)
![N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide](/img/structure/B14231075.png)
